molecular formula C15H28O2 B14603607 Ethyl 3-methyldodec-2-enoate CAS No. 60437-05-0

Ethyl 3-methyldodec-2-enoate

Cat. No.: B14603607
CAS No.: 60437-05-0
M. Wt: 240.38 g/mol
InChI Key: CCBNFYMMYGMWRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyldodec-2-enoate typically involves the formation of an enolate ion, followed by alkylation and subsequent esterification. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyldodec-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-methyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in various nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Ethyl 3-methyldodec-2-enoate can be compared with other similar enoate esters, such as:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and properties. Its longer carbon chain and α,β-unsaturated ester group make it particularly useful in specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

60437-05-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

ethyl 3-methyldodec-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-15(16)17-5-2/h13H,4-12H2,1-3H3

InChI Key

CCBNFYMMYGMWRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=CC(=O)OCC)C

Origin of Product

United States

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